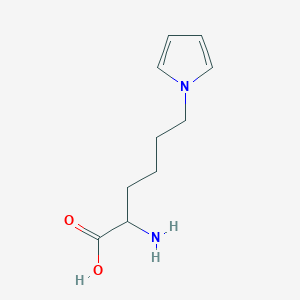

L-alpha-Amino-1H-pyrrole-1-hexanoic acid

Description

Properties

CAS No. |

156539-32-1 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

(2S)-2-amino-6-pyrrol-1-ylhexanoic acid |

InChI |

InChI=1S/C10H16N2O2/c11-9(10(13)14)5-1-2-6-12-7-3-4-8-12/h3-4,7-9H,1-2,5-6,11H2,(H,13,14)/t9-/m0/s1 |

InChI Key |

KVCPIDDKLUDCQJ-VIFPVBQESA-N |

SMILES |

C1=CN(C=C1)CCCCC(C(=O)O)N |

Isomeric SMILES |

C1=CN(C=C1)CCCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CN(C=C1)CCCCC(C(=O)O)N |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves several steps, starting with the formation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The resulting pyrrole is then subjected to further reactions to introduce the hexanoic acid side chain and the alpha amino group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

L-alpha-Amino-1H-pyrrole-1-hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

L-alpha-Amino-1H-pyrrole-1-hexanoic acid exhibits several notable chemical properties:

- Molecular Weight : 196.2462 g/mol

- IUPAC Name : 2-amino-6-(1H-pyrrol-1-yl)hexanoic acid

- CAS Registry Number : 156539-32-1

- Solubility : Approximately 1.39 g/L in water

The structure of this compound includes a pyrrole ring, which may contribute to its biological activities and interactions within metabolic pathways.

Biomarker Discovery

This compound has been identified as a potential biomarker for dietary intake, particularly from fish, green vegetables, and nuts. Studies suggest that its presence in biological samples could indicate the consumption of these foods, making it a valuable tool for nutritional epidemiology and dietary assessments .

Metabolomics Studies

Recent research has highlighted the role of this compound in metabolomics, especially in clinical settings. For instance, alterations in amino acid metabolism involving this compound were observed in patients with prostate cancer and other conditions. The compound's levels can reflect changes in metabolic pathways associated with disease states, thus aiding in prognosis and treatment monitoring .

Nutritional Research

In nutritional studies, this compound has been linked to the assessment of protein quality in food sources. Its unique amino acid profile can help researchers evaluate the nutritional value of various diets and their effects on health outcomes .

Case Study 1: Prostate Cancer Metabolomics

A study investigating metabolomic changes in prostate cancer patients identified significant alterations in amino acid profiles, including this compound. The findings suggested that this compound could serve as a biomarker for biochemical recurrence in prostate cancer, highlighting its potential role in cancer diagnostics and monitoring .

Case Study 2: Dietary Impact on Health

Research examining the dietary patterns of individuals indicated that higher levels of this compound correlated with increased intake of specific food groups like fish and vegetables. This correlation supports its use as a dietary biomarker and emphasizes the importance of diet on metabolic health .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves its interaction with specific molecular targets and pathways. As an alpha amino acid, it can participate in various biochemical reactions, including protein synthesis and metabolic pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Uniqueness: Unlike proline (a cyclic secondary amine), this compound features a linear hexanoic chain with a pyrrole ring, enabling distinct interactions in metabolic pathways .

Functional Role in Sepsis: While indoleacetic acid (a tryptophan metabolite) and pyrrolidine are co-featured in sepsis prognostic models, they operate via divergent pathways. Indoleacetic acid reflects tryptophan catabolism linked to immune modulation, whereas pyrrolidine may relate to bacterial toxin neutralization or antibiotic synthesis . In contrast, this compound’s association with lymphocyte counts and SOFA scores suggests a direct role in immune-endothelial dysfunction .

Metabolic Context: In hoof-deformed cows, this compound’s elevation parallels phenylalanyl-tryptophan, indicating shared stress-response pathways, though their structural dissimilarity implies non-overlapping mechanistic roles .

Prognostic Performance vs. Compounding Metabolites

In sepsis models, this compound (Model 2) demonstrates comparable specificity (72.09–78.72%) and AUC (0.830) to indoleacetic acid (Model 1: AUC 0.881) and pyrrolidine (Model 3: AUC 0.892) . However, its integration with clinical parameters (e.g., SOFA score) enhances its utility for hospital mortality prediction, whereas pyrrolidine’s association with dopamine highlights catecholamine-related pathways .

Immunometabolic Subtyping

In immunometabolic profiling, this compound is enriched in the C3 subtype alongside fasoracetam (a nootropic) and methyl sorbate, contrasting with C1 (N-lauroyl lysine) and C2 (3-deoxy-D-manno-octulosonate) subtypes.

Q & A

Basic Research Questions

Q. How can L-alpha-Amino-1H-pyrrole-1-hexanoic acid be identified and quantified in biological samples?

- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) for precise identification. The compound’s HMDB ID (HMDB0040551) serves as a key identifier in metabolomics databases . UV spectroscopy (λmax 245 nm and 290 nm in aqueous solutions) can supplement quantification in purified samples .

Q. What metabolic pathways involve this compound?

- Findings : The compound is associated with amino acid metabolism and fatty acid pathways, particularly in sepsis. It is linked to dysregulated host responses in critically ill patients, as observed in ICU metabolomic profiles . Further pathway mapping via tools like KEGG or MetaCyc is recommended to elucidate its enzymatic interactions.

Q. What clinical parameters are commonly measured alongside this compound in sepsis studies?

- Key Parameters : Lymphocyte count, alkaline phosphatase (ALP), and SOFA score are statistically integrated with this compound in prognostic models. These parameters reflect immune dysfunction, organ failure, and disease severity .

Advanced Research Questions

Q. How is this compound integrated into predictive models for sepsis prognosis?

- Experimental Design :

- Model Construction : Multivariate logistic regression combines metabolites (e.g., this compound) and clinical indicators (lymphocyte count, ALP, SOFA).

- Performance Metrics : Model 2 (including this compound) predicts hospital mortality with 73.58% sensitivity, 72.09% specificity, and AUC 0.830 .

- Equation : Hospital prognosis model:

PRE = 1/(1 + EXP(–(–3.424 + 1.307lymph# – 0.01ALP + 0.182SOFA + 0.551This compound))) .

Q. How to address contradictions in metabolite significance across sepsis studies?

- Resolution Strategy :

Cross-Validation : Replicate findings in multi-center cohorts to confirm the compound’s prognostic role.

Multi-Omics Integration : Combine metabolomics with proteomics/genomics to identify confounding factors (e.g., dopamine receptor interactions in sepsis ).

Adjust for Heterogeneity : Stratify patients by comorbidities (e.g., diabetes) or treatment protocols (e.g., pressor drug use) to isolate metabolite effects .

Q. What experimental controls are critical when studying this compound in immunometabolism?

- Best Practices :

- Sample Preparation : Use anticoagulants (e.g., EDTA) to prevent metabolite degradation in blood samples.

- Batch Correction : Normalize LC-MS data to account for instrument drift across runs.

- Blind Analysis : Mask survival/death outcomes during metabolite profiling to avoid bias .

Q. Can this compound serve as a biomarker beyond sepsis, such as in cancer research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.